molecular formula C15H21NO5 B1523499 2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid CAS No. 294858-36-9

2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid

Cat. No.: B1523499
CAS No.: 294858-36-9
M. Wt: 295.33 g/mol
InChI Key: WUSDEXXUMXDKBQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid is an organic compound that features both benzyloxy and tert-butoxycarbonyl (Boc) protecting groups. These functional groups are commonly used in organic synthesis to protect reactive sites during chemical reactions. The compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the benzyloxy group: The hydroxyl group is converted to a benzyloxy group using benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH).

    Coupling reaction: The Boc-protected amine and benzyloxy compound are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The benzyloxy group can be reduced to form a benzyl alcohol derivative.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Deprotection: Free amine derivatives.

Scientific Research Applications

2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Utilized in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its ability to protect functional groups during drug synthesis.

    Industry: Employed in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid involves the protection and deprotection of functional groups. The Boc group protects the amine from unwanted reactions, and it can be removed under acidic conditions to reveal the free amine. The benzyloxy group can be manipulated through oxidation or reduction reactions to yield various derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-3-amino propanoic acid: Lacks the Boc protecting group.

    3-[(tert-butoxycarbonyl)amino]propanoic acid: Lacks the benzyloxy group.

    2-(Benzyloxy)-3-[(methoxycarbonyl)amino]propanoic acid: Uses a methoxycarbonyl group instead of a Boc group.

Uniqueness

2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid is unique due to the presence of both benzyloxy and Boc protecting groups, which provide versatility in synthetic applications. The combination of these groups allows for selective protection and deprotection, facilitating the synthesis of complex molecules .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-12(13(17)18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSDEXXUMXDKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694768
Record name 2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294858-36-9
Record name 2-(Benzyloxy)-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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